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Get Quote

An In-Depth Technical Guide to the Chemical Properties of 4-(4-Chlorophenyl)butan-2-ol

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
characterization, and potential applications of 4-(4-chlorophenyl)butan-2-ol. As a chiral
secondary alcohol featuring a chlorinated aromatic moiety, this compound represents a
valuable building block in synthetic organic chemistry and drug discovery. Its structure is of
significant interest to researchers and drug development professionals for its potential as an
intermediate in the synthesis of complex molecular targets. This document consolidates
essential data on its physicochemical properties, spectroscopic profile, and safe handling
protocols, grounded in established chemical principles and data from analogous structures.

Chemical Identity and Physicochemical Properties

4-(4-Chlorophenyl)butan-2-ol is a distinct chemical entity characterized by a butane
backbone, with a hydroxyl group at the second position and a 4-chlorophenyl substituent at the
fourth position. The presence of a stereocenter at the C2 carbon means the compound can
exist as two enantiomers, (2R)- and (2S)-4-(4-chlorophenyl)butan-2-ol, or as a racemic
mixture.
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Core ldentifiers

Identifier Value Source
IUPAC Name 4-(4-Chlorophenyl)butan-2-ol

Molecular Formula C10H13CIO [1]
Molecular Weight 184.67 g/mol [1]

CAS Number 39516-07-9 ((2R)-enantiomer) [2]

Canonical SMILES

CC(CCC1=CC=C(C=C1)Cl)O

InChl Key

NMHKGZZVRRFXJO-
UHFFFAOYSA-N (racemate)

Physicochemical Data

Direct, experimentally verified data for the racemic mixture is not consistently available in the

literature. The following table includes predicted values and data from structurally related

compounds to provide a functional baseline for laboratory work.
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Property

Value | Expected Behavior

Rationale & References

Physical Form

Expected to be a liquid or low-
melting solid at room

temperature.

The precursor ketone is a
liquid.[3]

Significantly higher than butan-
2-ol (~100 °C) due to the

Boiling Point > 200 °C (Predicted) ) )
increased molecular weight
and aromatic ring.[4]

The polar alcohol group
Sparingly soluble in water. imparts some water solubility,
Soluble in common organic but the nonpolar chlorophenyl
Solubility solvents (e.g., ethanol, group dominates. The solubility
methanol, acetone, diethyl of butan-2-ol in water is known
ether, dichloromethane). to be complex and often
misreported.[5]
oKa 1618 Typical for a secondary

alcohol, similar to butan-2-ol.

LogP (Octanol/Water)

~2.9-3.2 (Predicted)

The presence of the
chlorophenyl group increases
lipophilicity compared to butan-
2-ol.

Synthesis and Mechanistic Considerations

The most direct and efficient laboratory-scale synthesis of 4-(4-chlorophenyl)butan-2-ol is the

reduction of its corresponding ketone, 4-(4-chlorophenyl)butan-2-one.

Rationale for Synthetic Route

The reduction of a ketone to a secondary alcohol is a fundamental and highly reliable

transformation in organic chemistry. Sodium borohydride (NaBHa) is the reagent of choice for

this specific conversion due to several key advantages:
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o Chemoselectivity: It selectively reduces aldehydes and ketones without affecting other
potentially sensitive functional groups.

o Operational Simplicity: The reaction can be run in standard protic solvents like methanol or
ethanol at ambient or sub-ambient temperatures.

» Safety: NaBHa is significantly safer and easier to handle than more powerful reducing agents
like lithium aluminum hydride (LiAlH4), which is pyrophoric and reacts violently with water.

The overall workflow involves the nucleophilic addition of a hydride ion from the borohydride
complex to the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the
resulting alkoxide by the solvent yields the final alcohol product.

4-(4-Chlorophenyl)butan-2-one
(Starting Material)

Reduction
1. NaBHa4, Methanol
2. Aqueous Workup (e.g., NH4Cl)
Protonation
4-(4-Chlorophenyl)butan-2-ol
(Final Product)

Isolation

(Extraction & Chromatographa

Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of 4-(4-chlorophenyl)butan-2-ol.

Self-Validating Experimental Protocol

This protocol describes the reduction of 10 mmol of the ketone precursor.
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e Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve
4-(4-chlorophenyl)butan-2-one (1.83 g, 10 mmol) in methanol (25 mL).

e Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the
internal temperature reaches 0-5 °C. This is crucial to moderate the exothermic reaction and
prevent side reactions.

o Reagent Addition: Add sodium borohydride (0.42 g, 11 mmol, 1.1 equivalents) portion-wise
over 15 minutes. Maintain the temperature below 10 °C during the addition. The use of a
slight excess of NaBHa4 ensures the complete conversion of the starting material.

o Reaction Monitoring: After the addition is complete, remove the ice bath and allow the
reaction to stir at room temperature for 1-2 hours. Progress can be monitored by Thin Layer
Chromatography (TLC) until the starting ketone spot has disappeared.

e Quenching: Carefully re-cool the flask in an ice bath and slowly add saturated aqueous
ammonium chloride solution (~20 mL) to quench any unreacted NaBHa.

e Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

o Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the
product with ethyl acetate (3 x 30 mL).

e Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine
(20 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SOa).

 Purification and Validation: Filter off the drying agent and concentrate the filtrate under
reduced pressure. The resulting crude oil can be purified by flash column chromatography on
silica gel to yield the pure alcohol. The identity and purity of the final product must be
validated by spectroscopic methods (NMR, MS) as detailed in the following section.

Spectroscopic Characterization Profile

Accurate characterization is essential for confirming the structure of the synthesized molecule.
The following data are predicted based on the known effects of functional groups in
spectroscopic analysis.

© 2026 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13456727?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Correlation between the structure and its predicted *H NMR signals.

Proton Nuclear Magnetic Resonance (*H NMR)

The *H NMR spectrum is the most powerful tool for confirming the structure. In a solvent like
CDCls, the following peaks are expected:

e Aromatic Protons: Two doublets in the range of & 7.2-7.3 ppm, integrating to 2H each,
characteristic of a 1,4-disubstituted benzene ring.

e Carbinol Proton (-CH-OH): A multiplet around & 3.8 ppm, integrating to 1H. This proton is
deshielded by the adjacent oxygen atom.

o Alkyl Protons:
o The two protons on the benzylic carbon will appear as a multiplet around & 2.7 ppm.

o The two protons on the C3 carbon will appear as a multiplet further upfield, around 6 1.8
ppm.

o The methyl group (CHs) adjacent to the carbinol center will be a doublet at approximately
0 1.2 ppm, integrating to 3H.

o Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift (typically & 1.5-3.0 ppm)
that can exchange with D20.[6]

Carbon-13 Nuclear Magnetic Resonance (**C NMR)

The proton-decoupled 3C NMR spectrum is expected to show 8 distinct signals, corresponding
to the 8 non-equivalent carbon environments in the molecule:

o Aromatic Carbons: Four signals between & 128-141 ppm. The carbon attached to the
chlorine atom (C-CI) will be distinct from the carbon attached to the alkyl chain (C-ipso) and
the two equivalent pairs of CH carbons.

e Carbinol Carbon (-CH-OH): A signal around 8 67-69 ppm.
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o Alkyl Carbons: Three signals in the upfield region (& 20-45 ppm) corresponding to the two
CHz2 groups and the terminal CHs group.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) would provide key information for structural

confirmation:

e Molecular lon (M*): A cluster of peaks around m/z 184 and 186 in an approximate 3:1 ratio,
which is the characteristic isotopic signature of a molecule containing one chlorine atom.

o Key Fragments:
o Apeak at M-18 (m/z 166/168) corresponding to the loss of a water molecule (H20).
o Apeak at M-15 (m/z 169/171) from the loss of a methyl radical (*CHs3).

o Cleavage of the C-C bond between the carbinol carbon and the adjacent methylene

group.

Potential Applications in Research and Drug
Development

While 4-(4-chlorophenyl)butan-2-ol is not an end-product therapeutic itself, it serves as a
valuable intermediate and structural motif in medicinal chemistry.

» Chiral Building Block: As a chiral alcohol, its enantiomerically pure forms are highly sought
after for the synthesis of stereospecific drug candidates, where a single enantiomer provides

the desired biological activity.

e Pharmacophore Component: The 4-chlorophenyl group is a common feature in many active
pharmaceutical ingredients (APIs). For instance, the related structure [4-(4-
chlorophenyl)cyclohexyllmethanol is a key precursor to the antimalarial drug atovaquone.[7]
The structural motif is also present in drugs targeting the central nervous system, such as
the antipsychotic haloperidol.[8]
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e Synthetic Handle: The secondary alcohol provides a reactive site for further chemical
modifications, such as esterification, etherification, or oxidation, allowing for its incorporation
into larger, more complex molecules.

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for 4-(4-chlorophenyl)butan-2-ol is not widely
available, a hazard assessment can be made based on its functional groups and data from
close structural analogs like 4-(4-chlorophenyl)butan-2-one and other chlorinated alcohols.[9]
[10]

o GHS Hazard Classification (Anticipated):

H315: Causes skin irritation.

[¢]

o

H319: Causes serious eye irritation.

(¢]

H335: May cause respiratory irritation.

H302: Harmful if swallowed.

[¢]

o Handling: Standard laboratory personal protective equipment (PPE), including safety
glasses, a lab coat, and chemical-resistant gloves, must be worn. All manipulations should
be performed in a well-ventilated chemical fume hood.[11]

o Storage: The compound should be stored in a tightly sealed container in a cool, dry, and
well-ventilated area, away from strong oxidizing agents. Vendor recommendations for similar
compounds often include storage at 2-8°C for long-term stability.[12]

Conclusion

4-(4-Chlorophenyl)butan-2-ol is a synthetically accessible and versatile chemical
intermediate. Its key features—a chiral secondary alcohol, a reactive chlorophenyl ring, and a
flexible alkyl chain—make it a compound of interest for researchers in organic synthesis and
drug development. A thorough understanding of its synthesis, spectroscopic properties, and
handling requirements, as outlined in this guide, is essential for its effective and safe utilization
in a research setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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